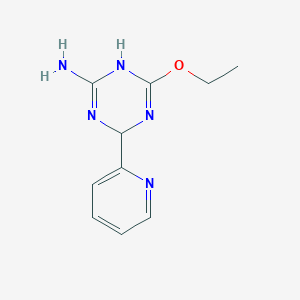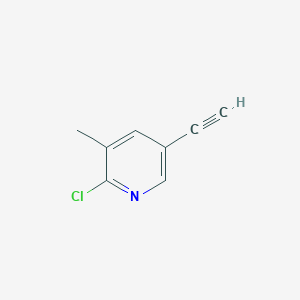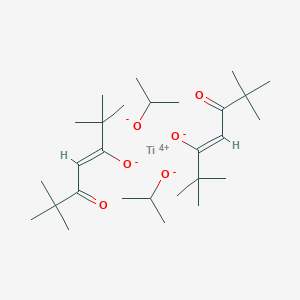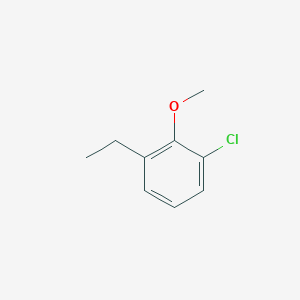
1-Chloro-3-ethyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2-methoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 3-ethyl-2-methoxybenzene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Another method involves the alkylation of 1-chloro-2-methoxybenzene with ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high selectivity and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR) under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3-Ethyl-2-methoxyphenol (if OH- is the nucleophile).
Oxidation: 3-Ethyl-2-methoxybenzoic acid.
Reduction: 3-Ethyl-2-methoxybenzene (if chlorine is removed).
Applications De Recherche Scientifique
1-Chloro-3-ethyl-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the production of polymers and other materials with specific properties, such as improved thermal stability or chemical resistance.
Biological Studies: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems, including their metabolism and toxicity.
Mécanisme D'action
The mechanism of action of 1-chloro-3-ethyl-2-methoxybenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its effects are mediated by its interaction with cellular components, such as enzymes or receptors, which can lead to changes in cellular function or signaling pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-3-ethyl-2-methoxybenzene can be compared with other chlorinated aromatic compounds, such as:
1-Chloro-2-methoxybenzene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1-Chloro-4-ethyl-2-methoxybenzene: The position of the ethyl group affects the compound’s reactivity and steric properties.
1-Chloro-3-methyl-2-methoxybenzene: The methyl group is smaller than the ethyl group, which can influence the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
89031-98-1 |
|---|---|
Formule moléculaire |
C9H11ClO |
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
1-chloro-3-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6H,3H2,1-2H3 |
Clé InChI |
WKKPTJPGVGXWPD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


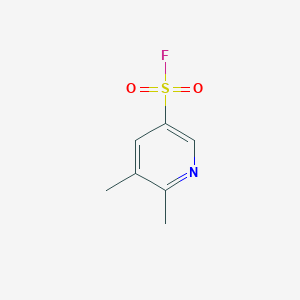
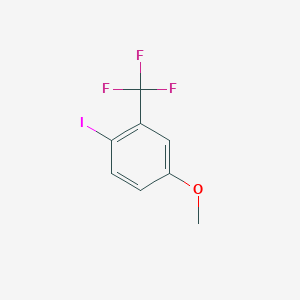
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)

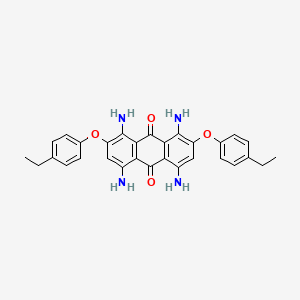
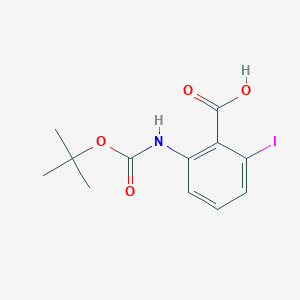
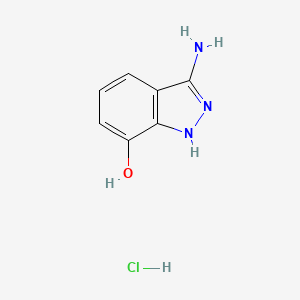
![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

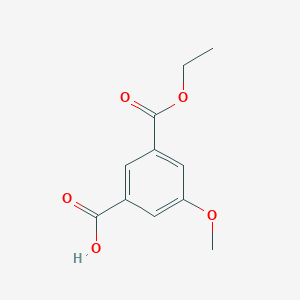
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)
